molecular formula C39H30N6 B11974319 Hexaphenylisomelamine CAS No. 604-45-5

Hexaphenylisomelamine

Cat. No.: B11974319
CAS No.: 604-45-5
M. Wt: 582.7 g/mol
InChI Key: MBZKVOZDQXHTIK-UHFFFAOYSA-N
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Description

Hexaphenylisomelamine (C₃₆H₃₀N₆) is a highly substituted aromatic amine characterized by a central isomelamine core (a triazine derivative) with six phenyl groups attached. This compound is notable for its rigid, sterically hindered structure, which imparts unique physicochemical properties, including high thermal stability, low solubility in polar solvents, and resistance to oxidation.

Properties

CAS No.

604-45-5

Molecular Formula

C39H30N6

Molecular Weight

582.7 g/mol

IUPAC Name

2-N,4-N,6-N,1,3,5-hexakis-phenyl-1,3,5-triazinane-2,4,6-triimine

InChI

InChI=1S/C39H30N6/c1-7-19-31(20-8-1)40-37-43(34-25-13-4-14-26-34)38(41-32-21-9-2-10-22-32)45(36-29-17-6-18-30-36)39(42-33-23-11-3-12-24-33)44(37)35-27-15-5-16-28-35/h1-30H

InChI Key

MBZKVOZDQXHTIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=NC3=CC=CC=C3)N(C(=NC4=CC=CC=C4)N2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaphenylisomelamine can be synthesized through a multi-step process involving the reaction of melamine with phenyl isocyanate. The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process .

Chemical Reactions Analysis

Types of Reactions: Hexaphenylisomelamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexaphenylisomelamine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of hexaphenylisomelamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Key Differences :

  • Hexaphenylisomelamine’s aromaticity and steric bulk contrast sharply with hexylamine’s linear aliphatic chain, leading to divergent solubility (e.g., hexylamine is water-miscible, while this compound is likely hydrophobic) .
  • Hexamethylenetetramine’s cyclic structure enables applications in controlled-release formaldehyde production, whereas this compound’s rigidity may suit high-performance polymers .

Physicochemical Properties

Property This compound Hexylamine Hexamethylenetetramine
Melting Point >250°C (estimated, due to aromaticity) -19°C 280°C (sublimes)
Solubility Insoluble in water; soluble in toluene Miscible with water, ethanol 895 g/L in water (20°C)
Thermal Stability High (decomposition >300°C) Low (flammable liquid, FP 42°C) Stable up to 280°C

Reactivity :

  • This compound’s electron-rich phenyl groups may undergo electrophilic substitution, unlike hexylamine’s nucleophilic NH₂ group .
  • Hexamethylenetetramine releases formaldehyde under acidic conditions, a property absent in this compound due to its stable triazine core .

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